Ortho-Piperidinomethyl Substitution Confers Physicochemical Differentiation from Meta and Para Positional Isomers
The ortho (2-) piperidinomethyl substitution in the target compound yields a distinct physicochemical profile compared to its meta (3-) and para (4-) positional isomers. Calculated boiling point at 760 mmHg is 473.2 °C for the target ortho-substituted compound, compared to 458.3 °C for the meta-substituted isomer (CAS 898793-28-7) . This 14.9 °C difference in predicted boiling point, along with differing density values, reflects altered intermolecular interactions arising from steric and electronic effects unique to the ortho substitution geometry.
| Evidence Dimension | Calculated boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 473.2 °C |
| Comparator Or Baseline | Meta isomer (CAS 898793-28-7): 458.3 °C; Para isomer (CAS 898775-23-0): 473.2 °C (same as target) |
| Quantified Difference | Δ = +14.9 °C vs meta isomer; no difference vs para isomer |
| Conditions | Calculated values derived from molecular structure using standard computational methods; data reported in vendor technical datasheets |
Why This Matters
Differential boiling point and density predict divergent crystallization and solvent compatibility behavior, making the ortho-substituted compound the preferred choice for crystallization-based purification workflows and for applications requiring specific thermal processing conditions.
